5-Chloro-2-fluorotoluene

Description

The exact mass of the compound 5-Chloro-2-fluorotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-fluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

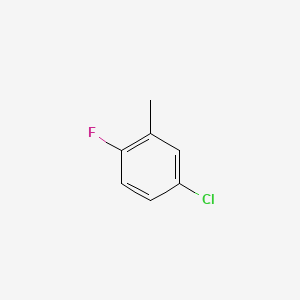

IUPAC Name |

4-chloro-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXXHDGUTVUBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196422 | |

| Record name | 5-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-66-4 | |

| Record name | 4-Chloro-1-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-fluorotoluene chemical properties

An In-depth Technical Guide to 5-Chloro-2-fluorotoluene

Abstract

5-Chloro-2-fluorotoluene, with CAS number 452-66-4, is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its unique molecular structure, featuring chlorine, fluorine, and methyl substituents on a benzene ring, imparts specific reactivity that makes it a versatile building block in organic synthesis.[3] This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, reactivity, applications, and safety information for 5-Chloro-2-fluorotoluene, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

5-Chloro-2-fluorotoluene is a colorless to nearly colorless liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| CAS Number | 452-66-4[4] |

| Molecular Formula | C₇H₆ClF[5] |

| Molecular Weight | 144.57 g/mol [1][4] |

| IUPAC Name | 4-Chloro-1-fluoro-2-methylbenzene[1] |

| Synonyms | 5-Chloro-2-fluorotoluene[5] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.188 g/mL at 25 °C[4][6] |

| Boiling Point | 157-159 °C at 752 mmHg[4][6] |

| Flash Point | 49 °C (120.2 °F) - closed cup[4] |

| Refractive Index (n20/D) | 1.4995[4][6] |

| LogP | 3.28[5] |

| Vapor Pressure | 2.8±0.3 mmHg at 25°C[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Chloro-2-fluorotoluene.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (ppm) |

| A | 7.109 |

| B | 7.064 |

| C | 6.885 |

| D (CH₃) | 2.212 |

Note: Data corresponds to a 399.65 MHz spectrum in CDCl₃.[7]

Synthesis and Reactivity

Synthesis

A common method for the preparation of 5-Chloro-2-fluorotoluene involves a diazotization-fluorination sequence starting from 5-chloro-2-methylaniline (also known as 5-chloro-2-aminotoluene).[8]

Caption: Synthesis workflow for 5-Chloro-2-fluorotoluene.

Reactivity

5-Chloro-2-fluorotoluene undergoes typical electrophilic aromatic substitution reactions. The directing effects of the substituents (ortho, para-directing methyl and fluorine; ortho, para-directing but deactivating chlorine) influence the position of substitution.

Key reactions include:

-

Nitration : Can be nitrated using solid acid catalysts under mild conditions to form nitro derivatives.[1]

-

Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of a Lewis acid to introduce alkyl groups to the aromatic ring.[1]

-

Halogenation : Further halogenation can occur at available positions on the ring through electrophilic substitution.[1]

Caption: Key chemical reactions of 5-Chloro-2-fluorotoluene.

Applications

5-Chloro-2-fluorotoluene is a valuable intermediate in several industrial sectors.

-

Pharmaceutical Industry : It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including antihypertensives, antitumor agents, and antiviral drugs.[9] It is specifically noted for its use in preparing potent calcium (Ca++) agonists and topically active carbonic anhydrase inhibitors for glaucoma treatment.[2][3]

-

Agrochemicals : Used in the manufacturing of pesticides and herbicides.[1]

-

Chemical Industry : Serves as a precursor for dyes, pigments, and specialty chemicals.[1][9]

-

Material Science : Utilized in the development of new materials such as liquid crystals and OLEDs.[1][9]

Caption: Role of 5-Chloro-2-fluorotoluene as a chemical intermediate.

Experimental Protocols

Synthesis of 5-Chloro-2-fluorotoluene from 5-Chloro-2-methylaniline

This protocol is based on the diazotization method.[8]

Materials:

-

5-chloro-2-methylaniline

-

Anhydrous hydrofluoric acid (HF)

-

Sodium nitrite (NaNO₂)

-

Reaction vessel suitable for HF, equipped with cooling and dropping funnel.

Procedure:

-

Salification: Cool the anhydrous hydrofluoric acid (2-5 molar equivalents) to 5-7 °C in the reaction vessel. Add 5-chloro-2-methylaniline (1 molar equivalent) dropwise over several hours while maintaining the temperature. After the addition is complete, allow the mixture to react for an additional 1-3 hours.

-

Diazotization: Cool the resulting mixture to between -3 °C and 0 °C. Add a solution of sodium nitrite (1-1.5 molar equivalents) dropwise, ensuring the temperature does not exceed 0 °C. The addition should be carried out over 8-10 hours. Stir the reaction mixture for another 1-3 hours at this temperature.

-

Thermolysis: Warm the reaction mixture to between 0 °C and 40 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the desired 5-Chloro-2-fluorotoluene.

-

Work-up and Purification: The product can be isolated by extraction and purified by distillation.

Safety Information

5-Chloro-2-fluorotoluene is a hazardous and flammable chemical.[9][10] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[4]

| Hazard Information | Details |

| Signal Word | Warning[4] |

| Hazard Statements | H226: Flammable liquid and vapor.[4][10] H315: Causes skin irritation.[4][10] H319: Causes serious eye irritation.[4][10] H335: May cause respiratory irritation.[4][10] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4] P233: Keep container tightly closed.[4] P280: Wear protective gloves/eye protection/face protection.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, respirator with appropriate filter (e.g., type ABEK).[4] |

| Storage Class | 3 - Flammable liquids[4] |

References

- 1. Buy 5-Chloro-2-fluorotoluene | 452-66-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-氯-2-氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Chloro-2-Fluorotoluene | CAS#:452-66-4 | Chemsrc [chemsrc.com]

- 6. 5-Chloro-2-fluorotoluene | 452-66-4 [chemicalbook.com]

- 7. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR spectrum [chemicalbook.com]

- 8. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-fluorotoluene, a key intermediate in the pharmaceutical and chemical industries. The information herein is intended to support research, development, and manufacturing activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Properties

5-Chloro-2-fluorotoluene is an aromatic organic compound.[1] Its molecular structure, featuring a toluene backbone substituted with both chlorine and fluorine atoms, imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.[2] It is primarily utilized as an intermediate in the creation of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3]

Data Presentation

The essential physical properties of 5-Chloro-2-fluorotoluene are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 452-66-4 |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol [1][4] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 157-159 °C at 752 mmHg[4][5] |

| Density | 1.188 g/mL at 25 °C[4][6] |

| Refractive Index (n20/D) | 1.4995[4][5] |

| Flash Point | 49 °C (120.2 °F) - closed cup[4] |

| Purity | Typically ≥ 98% |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of key physical properties of liquid organic compounds like 5-Chloro-2-fluorotoluene.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7]

Methodology:

-

Apparatus Setup: A small amount of 5-Chloro-2-fluorotoluene is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube. This assembly is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a high-boiling point liquid like paraffin oil.[7][8]

-

Heating: The apparatus is heated slowly and uniformly.[3]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

-

Pressure Correction: The ambient atmospheric pressure should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.[1]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume and is a fundamental physical property for substance identification and quality control.[5]

Methodology:

-

Apparatus: A clean, dry measuring cylinder or a more precise pycnometer (density bottle) and an analytical balance are required.[9][10]

-

Mass Measurement of Empty Vessel: The mass of the empty, dry measuring cylinder is accurately determined using the analytical balance.[11]

-

Volume Measurement: A specific volume of 5-Chloro-2-fluorotoluene (e.g., 10 mL) is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[9][11]

-

Mass Measurement of Filled Vessel: The measuring cylinder containing the liquid is reweighed to determine the combined mass.[11]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[9]

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[5]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a highly sensitive property used to identify and assess the purity of liquids.[12]

Methodology:

-

Apparatus: An Abbe refractometer is the standard instrument for this measurement.[12]

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of 5-Chloro-2-fluorotoluene are placed on the surface of the measuring prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (typically 20°C) by a circulating water bath, as the refractive index is temperature-sensitive.

Logical Workflow Visualization

The following diagram illustrates a representative workflow for the synthesis and quality control of 5-Chloro-2-fluorotoluene, a process relevant to its production for research and development purposes.

Caption: Synthesis and Quality Control Workflow for 5-Chloro-2-fluorotoluene.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. nbinno.com [nbinno.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. byjus.com [byjus.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 5-Chloro-2-fluorotoluene (CAS: 452-66-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorotoluene (CAS number 452-66-4), a versatile halogenated aromatic intermediate. This document details its physicochemical properties, synthesis methodologies, key applications in research and industry, spectroscopic data, and essential safety and toxicological information. The content is structured to serve as a practical resource for professionals in chemistry and pharmacology.

Physicochemical Properties

5-Chloro-2-fluorotoluene is a colorless liquid at room temperature.[1][2] Its core structure consists of a toluene ring substituted with a chlorine atom at the 5-position and a fluorine atom at the 2-position. This substitution pattern imparts unique reactivity, making it a valuable building block in organic synthesis.[3][4]

| Property | Value | Source(s) |

| CAS Number | 452-66-4 | [1][2][3][5][6] |

| Molecular Formula | C₇H₆ClF | [2][5] |

| Molecular Weight | 144.57 g/mol | [2] |

| Alternate Name | 4-Chloro-1-fluoro-2-methylbenzene | [1][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 157-159 °C at 752 mmHg | [6] |

| 162.7 ± 20.0 °C at 760 mmHg | [5] | |

| Density | 1.188 g/mL at 25 °C | [6] |

| 1.2 ± 0.1 g/cm³ | [5] | |

| Refractive Index (n20/D) | 1.4995 | [6] |

| 1.502 | [5] | |

| Flash Point | 49 °C (120.2 °F) - closed cup | |

| 52.5 ± 7.3 °C | [5] | |

| Vapor Pressure | 2.8 ± 0.3 mmHg at 25°C | [5] |

| LogP | 3.28 | [5] |

| InChI Key | JOXXHDGUTVUBDL-UHFFFAOYSA-N | [2][5] |

| SMILES | Cc1cc(Cl)ccc1F | [2] |

Synthesis of 5-Chloro-2-fluorotoluene

A common and effective method for the preparation of 5-Chloro-2-fluorotoluene is through the diazotization of 5-chloro-2-methylaniline (also known as 5-chloro-2-aminotoluene), followed by a Schiemann-type reaction where the diazonium salt is thermally decomposed in the presence of a fluoride source, such as anhydrous hydrofluoric acid.[7]

Caption: Synthesis workflow for 5-Chloro-2-fluorotoluene.

Experimental Protocol: Preparation via Diazotization [7]

This protocol is based on a patented method for the synthesis of 4-chloro-2-fluorotoluene, which is an isomer of the target compound but illustrates the general procedure. The synthesis involves three main stages: salt formation, diazotization, and thermal decomposition.

1. Salt Formation (Salification):

-

Reactants: 5-chloro-2-methylaniline and anhydrous hydrofluoric acid are mixed in a molar ratio between 1:2 and 1:5.

-

Procedure: 5-chloro-2-methylaniline is added dropwise to anhydrous hydrofluoric acid at a constant rate over 7 to 10 hours.

-

Conditions: The reaction temperature is maintained at 5-7 °C.

-

Duration: After the addition is complete, the mixture is allowed to react for an additional 1 to 3 hours at the same temperature to yield "mixture 1".[7]

2. Diazotization:

-

Reactants: "Mixture 1" and sodium nitrite. The molar ratio of sodium nitrite to the initial 5-chloro-2-methylaniline is between 1:1 and 1.5:1.

-

Procedure: Sodium nitrite is added dropwise to "mixture 1" at a constant rate over 8 to 10 hours.

-

Conditions: The reaction temperature is maintained between -3 °C and 0 °C.

-

Duration: After the addition is complete, the reaction is continued for another 1 to 3 hours to obtain "mixture 2".[7]

3. Thermal Decomposition (Thermolysis):

-

Procedure: "Mixture 2" is heated to induce decomposition.

-

Conditions: The temperature is maintained between 0 °C and 40 °C.

-

Outcome: The diazonium group is replaced by fluorine, yielding the final product, 5-Chloro-2-fluorotoluene. The product can then be isolated and purified through standard methods such as distillation.[7]

Applications in Research and Development

5-Chloro-2-fluorotoluene is a key intermediate in the synthesis of a wide range of commercially and scientifically important molecules. Its primary value lies in its use as a building block for introducing the 5-chloro-2-fluorotoluene moiety into larger, more complex structures.[3][4]

Caption: Key application areas for 5-Chloro-2-fluorotoluene.

-

Pharmaceutical Industry: This is the most significant area of application. The compound serves as a crucial precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Notable examples include potent and long-lasting calcium (Ca++) agonists used as antihypertensive agents and topically active carbonic anhydrase inhibitors for the treatment of conditions like glaucoma.[3][4] It is also used in the development of antitumor, antiviral, anti-inflammatory, and cholesterol-lowering drugs.[1]

-

Agrochemicals: It is utilized in the production of specialty chemicals for agriculture, including pesticides and herbicides.[1]

-

Chemical Industry: The compound is a vital ingredient in the manufacture of dyes, pigments, and flavors.[1]

-

Material Science: 5-Chloro-2-fluorotoluene finds use in the synthesis of electronic materials, such as liquid crystals and OLEDs, as well as polymers and plastics.[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of 5-Chloro-2-fluorotoluene. Data is available from various sources.

| Spectrum Type | Available Data and Sources |

| ¹H NMR | Spectra are available. A 300 MHz spectrum in neat conditions shows characteristic peaks at approximately δ 6.9 (aromatic H), δ 6.7 (aromatic H), and δ 2.09 (methyl H).[8] A 399.65 MHz spectrum in CDCl₃ shows peaks at δ 7.109, 7.064, 6.885 (aromatic protons), and 2.212 (methyl protons).[8] |

| ¹³C NMR | Data is available for this compound and related isomers.[9] |

| IR (Infrared) | FTIR and ATR-IR spectra are available, which can be used to identify functional groups.[10][11] |

| MS (Mass Spectrometry) | Mass spectral data is available, providing information on the molecular weight and fragmentation patterns.[8] |

Safety and Toxicology

5-Chloro-2-fluorotoluene is classified as a hazardous chemical and requires careful handling.[1] It is a flammable liquid and vapor.[2]

| Hazard Information | Details | Source(s) |

| GHS Signal Word | Warning | [5] |

| GHS Hazard Statements | H226: Flammable liquid and vapor. | [2][5] |

| H315: Causes skin irritation. | [2][5] | |

| H319: Causes serious eye irritation. | [2][5] | |

| H335: May cause respiratory irritation. | [2][5] | |

| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | |

| P261: Avoid breathing mist or vapors. | [5] | |

| P280: Wear protective gloves/eye protection/face protection. | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) should be worn.[5] | |

| Storage Class | 3 - Flammable liquids | |

| Toxicology | LD50 Dermal (Rabbit): > 2,000 mg/kg (Literature value) | |

| No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. |

Handling and Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool and away from heat and sources of ignition. Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools and explosion-proof electrical equipment.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 5-Chloro-2-fluorotoluene | 452-66-4 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Chloro-2-Fluorotoluene | CAS#:452-66-4 | Chemsrc [chemsrc.com]

- 6. 5-Chloro-2-fluorotoluene | 452-66-4 [chemicalbook.com]

- 7. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]

- 8. 5-Chloro-2-fluorotoluene(452-66-4) 1H NMR [m.chemicalbook.com]

- 9. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

A Technical Overview of 5-Chloro-2-fluorotoluene: Molecular Composition and Properties

This guide provides an in-depth look at the fundamental molecular characteristics of 5-Chloro-2-fluorotoluene, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its molecular formula and weight, presented in a clear, structured format for ease of reference.

Core Molecular Data

5-Chloro-2-fluorotoluene is an aromatic organic compound.[1] Its quantitative molecular data are summarized below.

| Property | Value |

| Chemical Name | 5-Chloro-2-fluorotoluene |

| Molecular Formula | C₇H₆ClF[1][2][3][4] |

| Molecular Weight | 144.57 g/mol [1][3][5] |

| Alternate IUPAC Name | 4-chloro-1-fluoro-2-methylbenzene[1] |

| CAS Number | 452-66-4[1][2][3][5][6] |

Logical Derivation of Molecular Properties

The molecular formula and weight of 5-Chloro-2-fluorotoluene are derived from its structural components. The following diagram illustrates the logical relationship between the compound's nomenclature and its fundamental chemical properties.

Experimental Protocols

The molecular weight of 5-Chloro-2-fluorotoluene is a calculated value based on the atomic weights of its constituent atoms (Carbon, Hydrogen, Chlorine, and Fluorine) as derived from its molecular formula. Experimental verification of this value is typically achieved through mass spectrometry.

Methodology for Mass Spectrometry:

-

Sample Preparation: A dilute solution of 5-Chloro-2-fluorotoluene is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]+, confirming the molecular weight of the compound. For 5-Chloro-2-fluorotoluene, this peak would be observed at approximately m/z 144.[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

References

- 1. Buy 5-Chloro-2-fluorotoluene | 452-66-4 [smolecule.com]

- 2. 5-Chloro-2-Fluorotoluene | CAS#:452-66-4 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 5-Chloro-2-fluorotoluene(452-66-4) MS spectrum [chemicalbook.com]

- 5. 5-Chloro-2-fluorotoluene 98 452-66-4 [sigmaaldrich.com]

- 6. 5-Chloro-2-fluorotoluene | 452-66-4 [chemicalbook.com]

An In-Depth Technical Guide to the Handling and Storage of 5-Chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Chloro-2-fluorotoluene, a versatile intermediate compound utilized in the pharmaceutical and chemical industries. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-fluorotoluene is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| CAS Number | 452-66-4 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 157-159 °C at 752 mmHg |

| Density | 1.188 g/mL at 25 °C |

| Flash Point | 49 °C (120.2 °F) - closed cup |

| Refractive Index | n20/D 1.4995 |

Hazard Identification and Safety Precautions

5-Chloro-2-fluorotoluene is classified as a hazardous substance with the following primary concerns:

-

Flammable Liquid and Vapor (H226): Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

-

Skin Irritation (H315): Causes skin irritation upon contact.[2]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[2]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling 5-Chloro-2-fluorotoluene:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, minimum 4mil thickness).

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate filter for organic vapors.

Handling and Storage Procedures

Proper handling and storage are paramount to prevent accidents and maintain the chemical's stability.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

-

The storage area should be away from sources of ignition and incompatible materials such as oxidizing agents.

-

Ground and bond containers during transfer to prevent static discharge.[1]

Handling

-

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving 5-Chloro-2-fluorotoluene. These should be adapted based on the specific requirements of the experiment and a thorough risk assessment.

Protocol 1: Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational and the work area is clear of ignition sources. Assemble all necessary glassware and equipment.

-

Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, oven-dry all glassware and cool under a stream of inert gas (e.g., nitrogen or argon).

-

Dispensing:

-

For transfers of small volumes, use a clean, dry syringe or a micropipette with compatible tips.

-

For larger volumes, carefully pour the liquid from its container into a graduated cylinder or reaction vessel within the fume hood.

-

To prevent static electricity build-up during transfer between metal containers, ensure they are properly grounded and bonded.

-

-

Weighing: If a precise mass is required, dispense the liquid into a tared, sealed container and weigh.

-

Cleanup: Immediately clean any spills and decontaminate glassware.

Protocol 2: Setting up a Chemical Reaction

-

Glassware and Equipment: Select a clean, dry reaction flask with a volume at least twice the total volume of the planned reaction mixture. Add a magnetic stir bar.

-

Inert Atmosphere: If the reaction is air or moisture-sensitive, assemble the glassware (e.g., with a condenser and gas inlet) and purge the system with an inert gas.

-

Reagent Addition:

-

Add 5-Chloro-2-fluorotoluene to the reaction flask using a syringe or dropping funnel while maintaining a positive pressure of inert gas.

-

If the reaction is exothermic, consider adding the reagent dropwise and using a cooling bath to control the temperature.

-

-

Reaction Monitoring: Monitor the reaction progress as per the specific experimental procedure.

-

Work-up: Once the reaction is complete, follow the appropriate quenching and work-up procedures, keeping in mind the flammability and reactivity of all components.

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

-

Eliminate Ignition Sources: Turn off all nearby ignition sources if it is safe to do so.

-

Ventilate: Increase ventilation to the area.

-

Containment (for small spills):

-

Don the appropriate PPE.

-

Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Create a dike around the spill to prevent it from spreading.

-

-

Cleanup:

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Reporting: Report the incident to the appropriate safety personnel.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for the safe handling and storage, and for responding to a spill of 5-Chloro-2-fluorotoluene.

References

Spectroscopic Profile of 5-Chloro-2-fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy ('H, "C, and "F), and Mass Spectrometry (MS), providing a foundational dataset for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 5-Chloro-2-fluorotoluene is summarized in the following tables, offering a clear and concise reference for researchers.

Infrared (IR) Spectroscopy

The infrared spectrum of 5-Chloro-2-fluorotoluene is characterized by absorption bands corresponding to its aromatic structure and halogen substitutions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2985-2915 | Medium | Methyl C-H stretch |

| 1600-1585 | Medium-Strong | C=C aromatic ring stretch |

| 1485-1440 | Medium-Strong | C=C aromatic ring stretch |

| 1260-1200 | Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 800-600 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the 5-Chloro-2-fluorotoluene molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.11 | d | 8.2 | H-3 |

| 7.06 | dd | 8.2, 2.8 | H-4 |

| 6.89 | d | 2.8 | H-6 |

| 2.21 | s | - | -CH₃ |

Note: Data obtained from a 399.65 MHz spectrum in CDCl₃.

The following table presents the predicted ¹³C NMR chemical shifts for 5-Chloro-2-fluorotoluene.

| Chemical Shift (δ) ppm | Assignment |

| 158.4 (d, J = 248 Hz) | C-2 (C-F) |

| 134.1 | C-5 (C-Cl) |

| 131.2 | C-4 |

| 128.9 | C-1 (C-CH₃) |

| 125.7 | C-6 |

| 116.5 (d, J = 22 Hz) | C-3 |

| 14.3 | -CH₃ |

Note: Predicted using online NMR prediction tools.

The predicted ¹⁹F NMR chemical shift for 5-Chloro-2-fluorotoluene is presented below.

| Chemical Shift (δ) ppm | Assignment |

| -118.5 | C-2 Fluorine |

Note: Predicted using online NMR prediction tools, referenced to CFCl₃.

Mass Spectrometry (MS)

The mass spectrum of 5-Chloro-2-fluorotoluene shows a characteristic molecular ion peak and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 146 | Medium | [M+2]⁺ (³⁷Cl isotope) |

| 129 | Medium | [M-CH₃]⁺ |

| 109 | High | [M-Cl]⁺ |

| 94 | Medium | [M-Cl-CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like 5-Chloro-2-fluorotoluene.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean ATR crystal is recorded.

-

Sample Preparation: A small drop of neat 5-Chloro-2-fluorotoluene is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 5-Chloro-2-fluorotoluene is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The tube is capped and gently agitated to ensure a homogeneous solution.[1][2]

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: A one-pulse experiment is used, similar to ¹H NMR, but with the spectrometer tuned to the ¹⁹F frequency.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of 5-Chloro-2-fluorotoluene is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[3]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Chloro-2-fluorotoluene.

References

1H NMR spectrum of 5-Chloro-2-fluorotoluene

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-fluorotoluene

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Chloro-2-fluorotoluene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected chemical shifts, coupling constants, and signal multiplicities. A generalized experimental protocol for the acquisition of such a spectrum is also provided. Furthermore, a visualization of the molecule's structure and proton network is presented using a Graphviz diagram to illustrate the spin-spin coupling interactions.

5-Chloro-2-fluorotoluene possesses a substituted aromatic ring and a methyl group. The aromatic region of the ¹H NMR spectrum is complex due to the presence of three non-equivalent protons. The methyl group protons are equivalent and appear as a distinct signal. The fluorine and chlorine substituents influence the electronic environment of the aromatic protons, leading to variations in their chemical shifts.

¹H NMR Spectral Data

The ¹H NMR spectral data for 5-Chloro-2-fluorotoluene has been reported under different experimental conditions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Quantitative Data Summary

The following table summarizes the reported ¹H NMR data for 5-Chloro-2-fluorotoluene.

| Parameter | 300 MHz (neat)[1] | 399.65 MHz (CDCl₃)[1] |

| Aromatic Protons | ||

| δ (H-3) | 6.905 ppm | 7.109 ppm |

| δ (H-4) | 6.913 ppm | 7.064 ppm |

| δ (H-6) | 6.718 ppm | 6.885 ppm |

| Methyl Protons | ||

| δ (CH₃) | 2.090 ppm | 2.212 ppm |

| Coupling Constants (J) | ||

| J(H3-H4) | 2.79 Hz | Not Reported |

| J(H3-H6) | 0.56 Hz | Not Reported |

| J(H3-F) | 6.59 Hz | Not Reported |

| J(H4-H6) | 8.20 Hz | Not Reported |

| J(H4-F) | 4.51 Hz | Not Reported |

| J(H6-F) | 9.34 Hz | Not Reported |

| J(H3-CH₃) | -0.73 Hz | Not Reported |

| J(H4-CH₃) | -0.66 Hz | Not Reported |

| J(H6-CH₃) | 0.33 Hz | Not Reported |

| J(CH₃-F) | 2.25 Hz | Not Reported |

Experimental Protocol

The following is a generalized, representative protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like 5-Chloro-2-fluorotoluene.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of 5-Chloro-2-fluorotoluene.

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

-

Dissolution : Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is set to 0.00 ppm, providing a reference for the chemical shifts of the analyte.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector, typically around 4-5 cm.

-

Capping : Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

These parameters are illustrative for a modern FT-NMR spectrometer (e.g., 400 or 500 MHz).[3]

-

Insertion and Locking : Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : Perform automatic or manual shimming of the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved signals.

-

Tuning and Matching : Tune and match the probe to the correct frequency for ¹H nuclei to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used for ¹H NMR.

-

Spectral Width (SW) : Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.

-

Acquisition Time (AT) : Typically set between 2 to 4 seconds.

-

Relaxation Delay (D1) : A delay of 1-5 seconds between pulses is common to allow for nuclear relaxation. For quantitative measurements, a longer delay (5 times the longest T1) may be necessary.[4][5]

-

Number of Scans (NS) : The number of scans can range from 8 to 64, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Receiver Gain : Adjust the receiver gain to an optimal level to avoid signal clipping and maximize dynamic range.

-

-

Data Acquisition : Initiate the acquisition process.

Data Processing

-

Fourier Transformation (FT) : The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing : Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.

-

Integration : Integrate the area under each signal to determine the relative ratios of the different types of protons in the molecule.

-

Peak Picking : Identify the precise chemical shift of each peak in the spectrum.

Visualization of Molecular Structure and Couplings

The following diagram illustrates the chemical structure of 5-Chloro-2-fluorotoluene and the key through-bond ¹H-¹H and ¹H-¹⁹F coupling interactions that give rise to the observed signal multiplicities in the ¹H NMR spectrum.

Caption: Structure of 5-Chloro-2-fluorotoluene and its proton network.

This guide provides a foundational understanding of the ¹H NMR spectrum of 5-Chloro-2-fluorotoluene, which is essential for its identification, characterization, and quality control in various scientific and industrial applications. The provided data and protocols serve as a valuable resource for researchers and professionals working with this compound.

References

An In-Depth Technical Guide to the Infrared and Mass Spectrometry of 5-Chloro-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 5-Chloro-2-fluorotoluene. It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams to elucidate fragmentation pathways and experimental workflows.

Introduction

5-Chloro-2-fluorotoluene is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate analytical characterization is crucial for its identification, purity assessment, and quality control. Infrared spectroscopy and mass spectrometry are two powerful techniques for the structural elucidation of this molecule. This guide details the expected spectral features and the methodologies to acquire them.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

Data Presentation

The expected characteristic infrared absorption bands for 5-Chloro-2-fluorotoluene are summarized in the table below. These are predicted based on the typical absorption regions for substituted benzene derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium-Weak | Methyl C-H Stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| 1250-1000 | Strong | C-F Stretch |

| 850-550 | Medium-Strong | C-Cl Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes the analysis of liquid 5-Chloro-2-fluorotoluene using an ATR-FTIR spectrometer.

Instrumentation:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Diamond or Germanium ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of neat 5-Chloro-2-fluorotoluene directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common technique for volatile organic compounds like 5-Chloro-2-fluorotoluene, which causes fragmentation of the molecule, providing valuable structural information.

Data Presentation

The predicted mass spectrum of 5-Chloro-2-fluorotoluene is characterized by a molecular ion peak and several fragment ions. Due to the presence of chlorine, isotopic peaks for chlorine-containing fragments will be observed.

| m/z | Predicted Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular ion with ³⁵Cl) |

| 146 | Medium | [M+2]⁺ (Molecular ion with ³⁷Cl) |

| 129 | Medium | [M-CH₃]⁺ (Loss of methyl radical) |

| 131 | Low | [M-CH₃+2]⁺ (Isotopic peak for the loss of methyl radical) |

| 109 | High | [M-Cl]⁺ (Loss of chlorine radical) |

| 94 | Medium | [M-Cl-CH₃]⁺ (Loss of chlorine and methyl radicals) |

| 75 | Medium | [C₆H₄]⁺ |

Note: The relative intensities are predictions and may vary in an actual experiment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for analyzing liquid 5-Chloro-2-fluorotoluene using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 5-Chloro-2-fluorotoluene in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column, where separation from any impurities occurs.

-

-

Ionization and Fragmentation:

-

The separated compound elutes from the GC column and enters the EI source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of 5-Chloro-2-fluorotoluene.

Caption: Proposed EI-MS fragmentation of 5-Chloro-2-fluorotoluene.

Experimental Workflow

This diagram outlines the general workflow for the IR and MS analysis of 5-Chloro-2-fluorotoluene.

Caption: Workflow for IR and MS analysis.

A Technical Guide to 4-Chloro-1-fluoro-2-methylbenzene

Document ID: TGU-CFMB-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

This technical guide provides an in-depth overview of 4-chloro-1-fluoro-2-methylbenzene, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Due to the rotational symmetry of the benzene ring and IUPAC naming conventions that prioritize the principal group (in this case, the methyl group of toluene), this compound is most commonly referred to by its preferred IUPAC name, 4-chloro-2-fluoro-1-methylbenzene , or its common name, 4-chloro-2-fluorotoluene . To ensure absolute clarity, this document will refer to the compound by its Chemical Abstracts Service (CAS) number: 452-75-5 .

This molecule serves as a key intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique physicochemical properties imparted by the chlorine and fluorine substituents, which can enhance reactivity and modulate the biological activity of derivative compounds.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are fundamental to its application in research and development.

Physicochemical Data

The key quantitative properties of 4-chloro-2-fluorotoluene (CAS 452-75-5) are summarized in the table below. This data is essential for reaction planning, safety assessments, and purification processes.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene | [2] |

| Common Name | 4-Chloro-2-fluorotoluene | [1][3] |

| CAS Number | 452-75-5 | [2][3][4][5] |

| Molecular Formula | C₇H₆ClF | [1][5] |

| Molecular Weight | 144.57 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 158 °C (at 743 mmHg) | [1][2][3][4] |

| Density | 1.186 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.498 | [1][3][4] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [2] |

| InChI Key | MKFCYQTVSDCXAQ-UHFFFAOYSA-N | [2] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for structure confirmation and purity assessment. While raw spectra are best viewed in dedicated databases, the expected characteristics are summarized below.

| Spectroscopy Type | Data Summary / Reference |

| ¹H NMR | The spectrum will exhibit signals corresponding to the aromatic protons (complex multiplets) and a singlet for the methyl (CH₃) group protons. A representative spectrum is available for viewing at ChemicalBook.[8] |

| ¹³C NMR | The spectrum will show distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached halogen and methyl groups. |

| FT-IR | The infrared spectrum displays characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-F and C-Cl bond vibrations.[6] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z ≈ 144, with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[6] |

Synthesis and Manufacturing

The primary route for synthesizing 4-chloro-2-fluorotoluene involves a diazotization-fluorination sequence, often a variation of the Schiemann reaction, starting from a substituted aniline.

Synthetic Pathway Overview

A common and scalable industrial method begins with 5-chloro-2-aminotoluene . This starting material undergoes diazotization followed by thermal decomposition in the presence of a fluoride source to yield the final product. This multi-step process requires precise control of temperature and reaction conditions to ensure high yield and purity.

Experimental Protocol (Example)

The following protocol is an illustrative example based on patented synthesis methods and should be adapted and performed with rigorous safety precautions by qualified personnel.[9]

-

Objective: To synthesize 4-chloro-2-fluorotoluene from 5-chloro-2-aminotoluene.

-

Reagents: 5-chloro-2-aminotoluene, Anhydrous Hydrofluoric Acid (HF), Sodium Nitrite (NaNO₂), Sulfuric Acid.

Procedure:

-

Salification: In a suitable reactor, anhydrous hydrofluoric acid is cooled to between 5-7 °C. 5-chloro-2-aminotoluene is added dropwise at a controlled rate to maintain the temperature, forming the corresponding amine salt. The mixture is allowed to react for 1-3 hours after addition is complete.[9]

-

Diazotization: The mixture is further cooled, and solid sodium nitrite is added in portions. The temperature is strictly controlled to remain between -5 °C and 15 °C during this exothermic step to form the intermediate diazonium salt.[9]

-

Thermal Decomposition: The reactor temperature is then slowly and programmatically raised. A typical protocol involves raising the temperature from 0 °C to 80 °C over several hours. This controlled heating causes the decomposition of the diazonium salt, releasing N₂ gas and forming the C-F bond.[9]

-

Work-up and Purification: After decomposition is complete, the reaction mixture is cooled. The organic layer is separated from the spent acid. The crude product is washed with a dilute alkaline solution for neutralization and then purified via distillation to yield the final 4-chloro-2-fluorotoluene product.[9]

Applications in Drug Discovery and Development

Halogenated compounds, particularly those containing fluorine and chlorine, are of paramount importance in modern medicinal chemistry. 4-chloro-2-fluorotoluene serves as a valuable building block for introducing a specifically substituted phenyl ring into potential drug candidates.

Role as a Fluorinated Building Block

The strategic incorporation of fluorine atoms into a drug molecule is a widely used strategy to enhance its pharmacological profile. Fluorine can significantly alter key properties:[10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the drug's potency.

Strategic Importance in Synthesis

4-chloro-2-fluorotoluene provides a scaffold with multiple, distinct reaction sites. The remaining hydrogen atoms on the aromatic ring can be targeted for further electrophilic substitution, while the methyl group can be functionalized, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This versatility makes it a sought-after intermediate for synthesizing active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1]

Safety and Handling

4-chloro-2-fluorotoluene is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

-

GHS Hazard Classification:

-

Key Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Store in a well-ventilated place. Keep container tightly closed.

-

-

Storage and Disposal:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

-

Conclusion

4-chloro-1-fluoro-2-methylbenzene (CAS 452-75-5) is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, established synthetic pathways, and the strategic advantages conferred by its halogen substituents make it a crucial building block in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective application in research and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. parchem.com [parchem.com]

- 4. 452-75-5 Cas No. | 4-Chloro-2-fluorotoluene | Matrix Scientific [matrixscientific.com]

- 5. scbt.com [scbt.com]

- 6. 4-Chloro-2-fluorotoluene | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum [chemicalbook.com]

- 9. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Creation: A Technical Guide to Key Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic assembly of complex molecules from simpler, well-defined units is a fundamental paradigm. These foundational units, or "building blocks," are the linchpin of modern synthetic chemistry, enabling the efficient and precise construction of novel compounds with diverse applications, from life-saving pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the core building blocks that form the organic chemist's toolkit, detailing their significance, key reactions, and practical application in the laboratory.

Privileged Scaffolds: Nature's Blueprint for Bioactivity

Privileged scaffolds are molecular frameworks that appear repeatedly in biologically active compounds and are capable of binding to multiple, often unrelated, biological targets.[1][2][3] This promiscuity makes them invaluable starting points in drug discovery, as they provide a pre-validated foundation for designing new therapeutic agents.[4][5] The concept was first introduced by Evans in 1988 to describe recurring structural motifs in successful drugs.[3] These scaffolds often possess favorable physicochemical properties and a three-dimensional architecture that is amenable to interaction with biological macromolecules.[2]

Benzodiazepines

The benzodiazepine scaffold is a classic example of a privileged structure, forming the core of widely prescribed drugs for anxiety, insomnia, and seizures.[3] Its seven-membered diazepine ring fused to a benzene ring provides a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological profile.

Synthesis of a 1,5-Benzodiazepine Scaffold:

A common method for synthesizing the 1,5-benzodiazepine core involves the condensation of an o-phenylenediamine with a ketone, often catalyzed by an acid.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

Materials:

-

o-Phenylenediamine (OPDA)

-

Acetone (or other suitable ketone)

-

Acetonitrile (solvent)

-

H-MCM-22 (catalyst) or another suitable acid catalyst

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add the desired ketone (2.2 mmol).

-

Add a catalytic amount of H-MCM-22 (e.g., 50 mg).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1,5-benzodiazepine.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| H-MCM-22 | Acetonitrile | Room Temp | 1-3 | 85-95 |

| BF3·OEt2 | Dichloromethane | 0 to Room Temp | 2-4 | 70-90 |

| Acetic Acid | Ethanol | Reflux | 4-6 | 60-80 |

Table 1: Comparison of Catalysts for 1,5-Benzodiazepine Synthesis.

Indole Core

The indole ring system is another prominent privileged scaffold found in a vast array of natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-migraine drug sumatriptan.[3] Its bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, serves as a versatile template for derivatization.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic and widely used method for constructing the indole core.[6][7][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[7][8]

Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Ethanol (solvent)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

-

Add polyphosphoric acid (5 g) portion-wise with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, pour the mixture into a beaker of ice water.

-

Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 2-phenylindole.

| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Polyphosphoric acid | None (neat) | 100-120 | 1-2 | 70-90 |

| Zinc chloride | Ethanol | Reflux | 3-5 | 60-80 |

| p-Toluenesulfonic acid | Toluene | Reflux | 4-8 | 50-70 |

Table 2: Common Acid Catalysts for the Fischer Indole Synthesis.

Functional Groups: The Reactive Centers of Organic Molecules

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactivity.[9][10][11][12] Mastering the manipulation of functional groups is central to the art of organic synthesis.

Carbonyl Group (C=O)

The carbonyl group, a carbon atom double-bonded to an oxygen atom, is one of the most important functional groups in organic chemistry.[9] It is the reactive center in aldehydes and ketones and is a key component of carboxylic acids, esters, and amides.

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[13][14][15] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[14]

Experimental Protocol: Wittig Reaction to form trans-Stilbene

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane (solvent)

-

Ethanol

Procedure:

-

In a flask, suspend benzyltriphenylphosphonium chloride (10 mmol) in dichloromethane (20 mL).

-

Add benzaldehyde (10 mmol) to the suspension.

-

With vigorous stirring, add 50% aqueous sodium hydroxide (5 mL) dropwise.

-

Continue stirring at room temperature for 30 minutes. The reaction mixture will typically become colored.

-

Dilute the mixture with water (20 mL) and separate the organic layer.

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to afford trans-stilbene.

| Aldehyde/Ketone | Ylide | Product | Yield (%) |

| Benzaldehyde | Ph3P=CHPh | trans-Stilbene | 70-90 |

| Cyclohexanone | Ph3P=CH2 | Methylenecyclohexane | 60-80 |

| Acetone | Ph3P=CHCO2Et | Ethyl 3-methylbut-2-enoate | 50-70 |

Table 3: Examples of the Wittig Reaction.

Key Bond-Forming Reactions: The Architect's Tools

The construction of a molecule's carbon skeleton is achieved through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are the workhorses of organic synthesis.

Carbon-Carbon Bond Formation

The ability to form new carbon-carbon bonds is at the heart of organic synthesis.[1][16][17][18][19]

Suzuki Coupling:

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and widely used method for the formation of C(sp2)-C(sp2) bonds, particularly for the synthesis of biaryls.

Experimental Protocol: Suzuki Coupling to Synthesize 4-Methylbiphenyl

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene (solvent)

-

Water

Procedure:

-

To a round-bottom flask, add 4-bromotoluene (5 mmol), phenylboronic acid (6 mmol), potassium carbonate (10 mmol), and a magnetic stir bar.

-

Add toluene (20 mL) and water (5 mL).

-

Bubble argon or nitrogen through the mixture for 15 minutes to degas the solution.

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give 4-methylbiphenyl.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | Toluene/H2O | 85-95 |

| Iodobenzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 90-98 |

| 2-Chloropyridine | 3-Furylboronic acid | Pd2(dba)3/XPhos | K3PO4 | Dioxane | 75-90 |

Table 4: Representative Suzuki Coupling Reactions.

Carbon-Nitrogen Bond Formation

The introduction of nitrogen-containing functional groups is crucial for the synthesis of a vast number of biologically active molecules.[20][21][22][23][24]

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[25][26][27][28] It allows for the coupling of amines with aryl halides or triflates.[27]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

Materials:

-

4-Bromotoluene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)2)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (solvent)

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (7 mmol).

-

Add 4-bromotoluene (5 mmol) and aniline (6 mmol).

-

Add anhydrous, degassed toluene (10 mL).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to afford N-(p-tolyl)aniline.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Aniline | Pd(OAc)2/BINAP | NaOtBu | Toluene | 80-95 |

| 1-Chloro-4-nitrobenzene | Morpholine | Pd2(dba)3/XPhos | K3PO4 | Dioxane | 85-98 |

| 2-Bromopyridine | Benzylamine | Pd(OAc)2/DavePhos | Cs2CO3 | Toluene | 70-90 |

Table 5: Examples of Buchwald-Hartwig Amination Reactions.

Visualizing Synthetic Strategies

Retrosynthetic Analysis Workflow

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses.[29][30][31][32][33] It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions.[29]

Caption: A simplified workflow for retrosynthetic analysis.

Cross-Coupling Reaction Decision Pathway

Choosing the appropriate cross-coupling reaction is a critical decision in synthetic planning. This decision is often based on the nature of the desired bond and the available starting materials.

Caption: Decision tree for selecting a cross-coupling reaction.